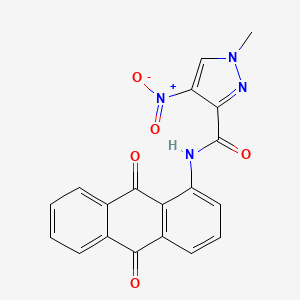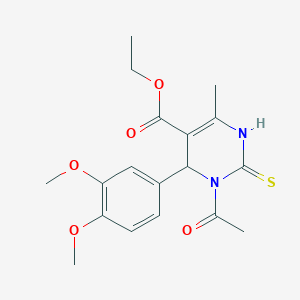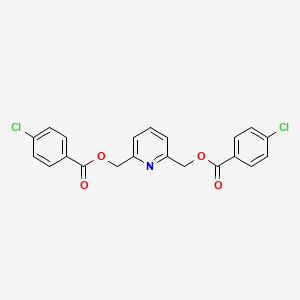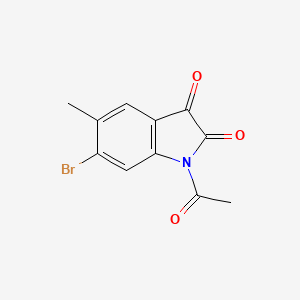![molecular formula C25H22N4O5S2 B11621169 (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621169.png)
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(5Z)-3-(1,3-苯并二氧杂环戊烯-5-基甲基)-5-[[4-氧代-2-(氧杂环戊烷-2-基甲基氨基)吡啶并[1,2-a]嘧啶-3-基]亚甲基]-2-硫代亚甲基-1,3-噻唑烷-4-酮 是一种复杂的有机分子,在多个科学领域具有潜在的应用。该化合物具有独特的结构,包含苯并二氧杂环戊烯部分、吡啶并[1,2-a]嘧啶核心和噻唑烷酮环,使其成为化学、生物学和医学研究的有趣课题。
准备方法
合成路线和反应条件
(5Z)-3-(1,3-苯并二氧杂环戊烯-5-基甲基)-5-[[4-氧代-2-(氧杂环戊烷-2-基甲基氨基)吡啶并[1,2-a]嘧啶-3-基]亚甲基]-2-硫代亚甲基-1,3-噻唑烷-4-酮 的合成通常涉及多步有机反应。该过程从苯并二氧杂环戊烯和吡啶并[1,2-a]嘧啶中间体的制备开始,然后在特定条件下偶联形成最终的噻唑烷酮结构。这些反应中常用的试剂包括各种酸、碱和催化剂,以促进所需键的形成。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理,以确保可持续生产。
化学反应分析
反应类型
(5Z)-3-(1,3-苯并二氧杂环戊烯-5-基甲基)-5-[[4-氧代-2-(氧杂环戊烷-2-基甲基氨基)吡啶并[1,2-a]嘧啶-3-基]亚甲基]-2-硫代亚甲基-1,3-噻唑烷-4-酮: 可以发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成亚砜或砜。
还原: 还原反应可以将噻唑烷酮环转化为噻唑烷环。
取代: 苯并二氧杂环戊烯和吡啶并[1,2-a]嘧啶部分可以发生亲电或亲核取代反应。
常用试剂和条件
这些反应的常用试剂包括过氧化氢或高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种亲核试剂或亲电试剂用于取代反应。反应条件通常涉及受控的温度、溶剂和催化剂,以实现所需的转化。
形成的主要产物
从这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生亚砜或砜,而还原可以产生噻唑烷衍生物。取代反应可以将各种官能团引入苯并二氧杂环戊烯或吡啶并[1,2-a]嘧啶环。
科学研究应用
化学
在化学领域,(5Z)-3-(1,3-苯并二氧杂环戊烯-5-基甲基)-5-[[4-氧代-2-(氧杂环戊烷-2-基甲基氨基)吡啶并[1,2-a]嘧啶-3-基]亚甲基]-2-硫代亚甲基-1,3-噻唑烷-4-酮 因其独特的结构特性和反应性而受到研究。它可以作为模型化合物,用于理解复杂的有机反应和开发新的合成方法。
生物学
在生物学领域,研究人员正在研究该化合物作为生物活性分子的潜力。它的结构特征表明它可能与各种生物靶点相互作用,使其成为药物发现和开发的候选药物。
医学
在医学领域,研究人员正在探索该化合物的治疗潜力。它与特定分子靶点相互作用的能力可能导致针对癌症、感染和炎症性疾病等疾病的新疗法的开发。
工业
在工业领域,(5Z)-3-(1,3-苯并二氧杂环戊烯-5-基甲基)-5-[[4-氧代-2-(氧杂环戊烷-2-基甲基氨基)吡啶并[1,2-a]嘧啶-3-基]亚甲基]-2-硫代亚甲基-1,3-噻唑烷-4-酮 可能在开发新材料、催化剂或化学工艺中找到应用。它的独特特性可以用于提高工业操作的效率和可持续性。
作用机制
(5Z)-3-(1,3-苯并二氧杂环戊烯-5-基甲基)-5-[[4-氧代-2-(氧杂环戊烷-2-基甲基氨基)吡啶并[1,2-a]嘧啶-3-基]亚甲基]-2-硫代亚甲基-1,3-噻唑烷-4-酮 的作用机制涉及它与特定分子靶点的相互作用。该化合物可能与酶、受体或其他蛋白质结合,调节它们的活性并触发下游信号通路。这种相互作用可以导致各种生物效应,例如抑制细胞增殖、诱导凋亡或调节免疫反应。
相似化合物的比较
类似化合物
类似化合物包括其他噻唑烷酮衍生物、含苯并二氧杂环戊烯的分子和吡啶并[1,2-a]嘧啶类似物。示例包括:
噻唑烷酮衍生物: 以其多种生物活性而闻名,包括抗炎、抗菌和抗癌特性。
含苯并二氧杂环戊烯的分子: 经常被研究以了解其作为酶抑制剂和治疗剂的潜力。
吡啶并[1,2-a]嘧啶类似物: 研究人员正在研究它们在各种生物过程中的作用及其作为候选药物的潜力。
独特性
(5Z)-3-(1,3-苯并二氧杂环戊烯-5-基甲基)-5-[[4-氧代-2-(氧杂环戊烷-2-基甲基氨基)吡啶并[1,2-a]嘧啶-3-基]亚甲基]-2-硫代亚甲基-1,3-噻唑烷-4-酮 的独特性在于其结构特征的组合,赋予了特定的反应性和生物活性。
属性
分子式 |
C25H22N4O5S2 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC 名称 |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22N4O5S2/c30-23-17(22(26-12-16-4-3-9-32-16)27-21-5-1-2-8-28(21)23)11-20-24(31)29(25(35)36-20)13-15-6-7-18-19(10-15)34-14-33-18/h1-2,5-8,10-11,16,26H,3-4,9,12-14H2/b20-11- |
InChI 键 |
IMPOSTVHAGFZGF-JAIQZWGSSA-N |
手性 SMILES |
C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6 |
规范 SMILES |
C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea](/img/structure/B11621093.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11621100.png)
![7-tert-butyl-2-hydrazinyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11621102.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11621105.png)
![2-(butylamino)-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621106.png)
![ethyl 2-[(4E)-4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11621116.png)


![1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone](/img/structure/B11621135.png)
![(5E)-2-hydroxy-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11621147.png)
![6-(4-Bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione](/img/structure/B11621153.png)
![5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621157.png)
